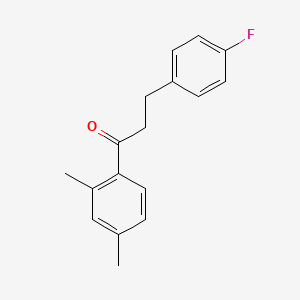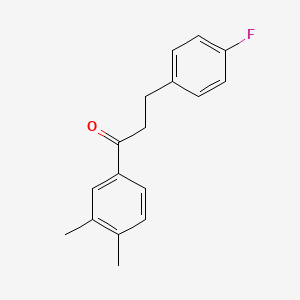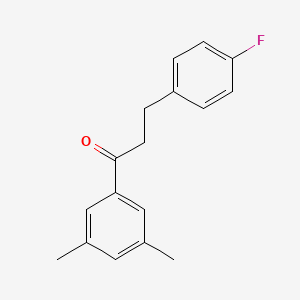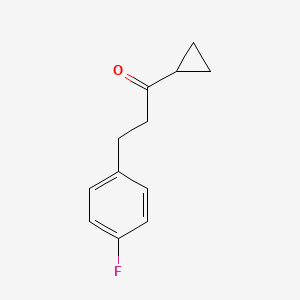
2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O . It is used in various chemical reactions and has several synonyms .
Molecular Structure Analysis
The molecular structure of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone consists of a propiophenone backbone with a 2,6-dimethylphenyl group and a 2’,4’-difluorophenyl group attached . The molecular weight of this compound is 274.31 .Physical And Chemical Properties Analysis
2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone has physical and chemical properties typical of organic compounds. It has a molecular weight of 274.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Polymer Synthesis and Modification
Copolymerization Studies : A study by Wei, Challa, and Reedijk (1991) explores the copolymerization of 2,6-dimethylphenol with other components, highlighting the synthesis of polymers with specific structural properties. This process is crucial for creating materials with tailored characteristics for various applications (Wei, Challa, & Reedijk, 1991).
Anion Exchange Membranes : Shi et al. (2017) developed poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, utilizing a difluoro aromatic ketone monomer. These materials are significant for anion exchange membranes, which have applications in energy and environmental technology (Shi et al., 2017).
Electroactive Polymer Development : Yamamoto et al. (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide). Such polymers have potential applications in electronics due to their semi-conductive properties (Yamamoto et al., 1992).
High-Performance Thermoplastics : A study on the oxidative polymerization of 2,6-dimethylphenol by Hay (1999) discusses the creation of high-performance thermoplastics. These materials are essential in various industries for their durability and stability (Hay, 1999).
Photosensitive and Thermosetting Polymers : Matsumoto et al. (2005) synthesized a chemically amplified photosensitive and thermosetting polymer. This research is significant for developing advanced materials in photolithography and other industries requiring precise pattern formation (Matsumoto et al., 2005).
Material Science and Chemistry
C–C Bond Activation in Organic Synthesis : Baksi et al. (2007) explored the C–C bond activation of specific phenols in the presence of rhodium. Such studies are crucial for understanding complex chemical reactions and developing new synthetic methods (Baksi et al., 2007).
Synthesis of Poly(phenylene ether)s : The work by Fukuhara et al. (2004) on the synthesis of thermosetting poly(phenylene ether)s highlights the preparation of high molecular weight copolymers. These materials have applications in various fields due to their thermal properties and electrical characteristics (Fukuhara et al., 2004).
Safety And Hazards
The specific safety and hazard information for 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCXUITUPMYADF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644813 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone | |
CAS RN |
898755-28-7 |
Source


|
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














